N'-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide
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Overview
Description
N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in forming stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and carbonyl compound.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and carbonyl compound.
Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.
Scientific Research Applications
N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions that can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-phenoxyphenyl)methylidene]tetradecanehydrazide is unique due to its specific phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets .
Properties
Molecular Formula |
C27H38N2O2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C27H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-21-27(30)29-28-23-24-17-16-20-26(22-24)31-25-18-13-12-14-19-25/h12-14,16-20,22-23H,2-11,15,21H2,1H3,(H,29,30)/b28-23+ |
InChI Key |
RVJXDYITFAVSGT-WEMUOSSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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